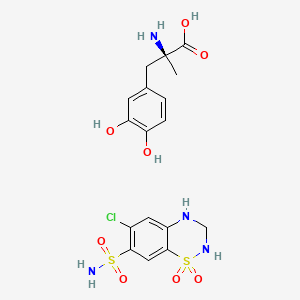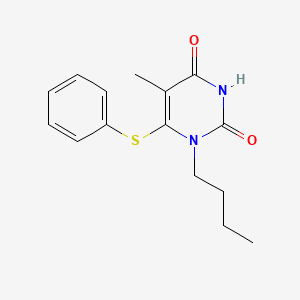
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes methoxy groups, a sulphonyl group, and a pyrrolidinylmethyl group. These functional groups contribute to its reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of the Sulphonyl Group: The sulphonyl group is introduced via sulphonylation, typically using a sulphonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinylmethyl Group: The final step involves the alkylation of the benzamide with 1-methyl-2-pyrrolidinylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to a thiol or sulfide under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)benzoic acid.
Reduction: Formation of 2,3-dimethoxy-5-((methylamino)thiol)benzamide.
Substitution: Formation of 2,3-dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of sulphonyl and pyrrolidinyl groups on biological systems. It could serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The presence of multiple functional groups allows for the exploration of various pharmacophores, which could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The sulphonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the pyrrolidinylmethyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- 2,3-Dimethoxy-5-((methylamino)thiol)benzamide
- 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)-4-nitrobenzamide
Uniqueness
Compared to similar compounds, 2,3-Dimethoxy-5-((methylamino)sulphonyl)-N-((1-methyl-2-pyrrolidinyl)methyl)benzamide monohydrochloride is unique due to the combination of its functional groups. The presence of both sulphonyl and pyrrolidinylmethyl groups provides a distinct chemical profile that can be exploited for specific interactions in biological systems or for unique reactivity in chemical synthesis.
Propiedades
Número CAS |
74651-65-3 |
|---|---|
Fórmula molecular |
C16H26ClN3O5S |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O5S.ClH/c1-17-25(21,22)12-8-13(15(24-4)14(9-12)23-3)16(20)18-10-11-6-5-7-19(11)2;/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20);1H |
Clave InChI |
ALHNNRXEJWFXLT-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)NCC2CCCN2C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


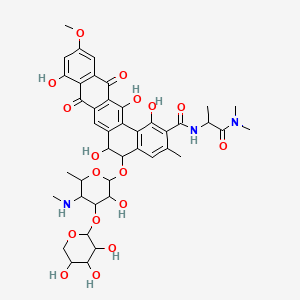
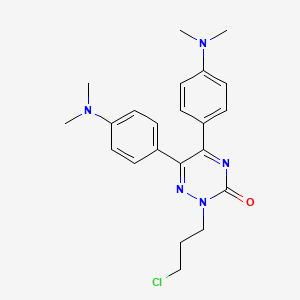
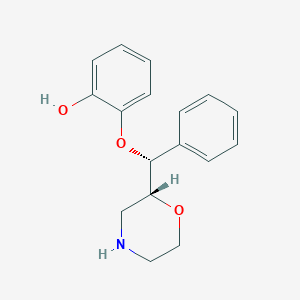
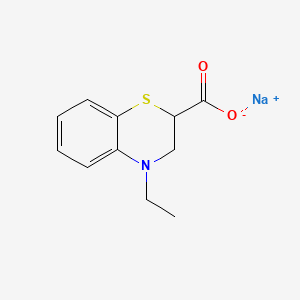


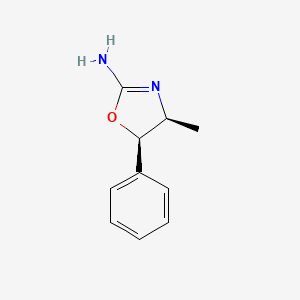
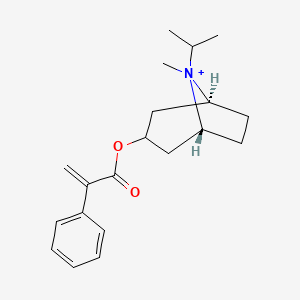
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

